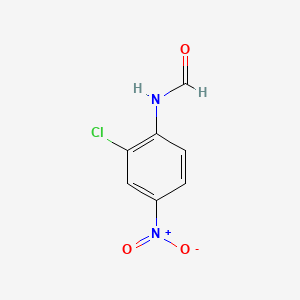
3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is an organic compound with the molecular formula C15H20ClNO2 It is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, a cyclopentyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and cyclopentylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde is reacted with cyclopentylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-N-cyclopentyl-2-propenamide.
Reduction: Formation of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropylamine.
Substitution: Formation of 3-(2-Amino-3-methoxyphenyl)-N-cyclopentyl-2-propenamide or 3-(2-Mercapto-3-methoxyphenyl)-N-cyclopentyl-2-propenamide.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenylamine
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propenamide moiety, in particular, allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
853350-13-7 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C15H18ClNO2/c1-19-13-8-4-5-11(15(13)16)9-10-14(18)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,17,18)/b10-9+ |
InChI Key |
ZRZFWKCBPBNFNN-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


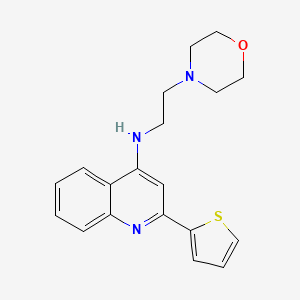
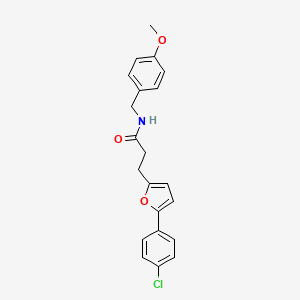

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)
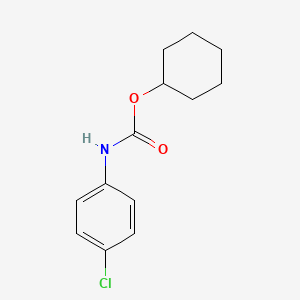
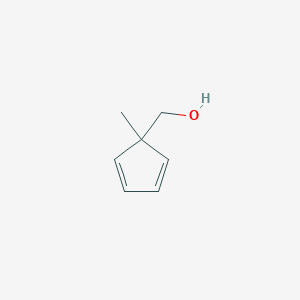
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
